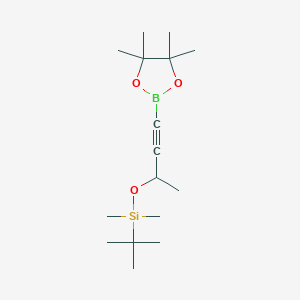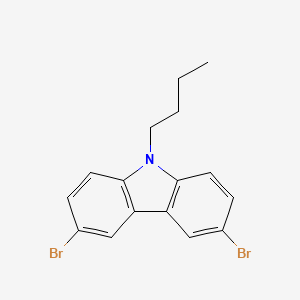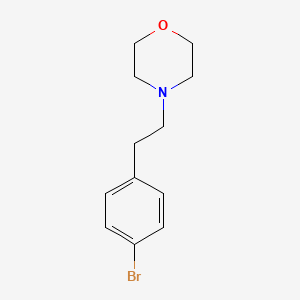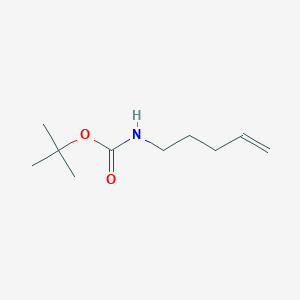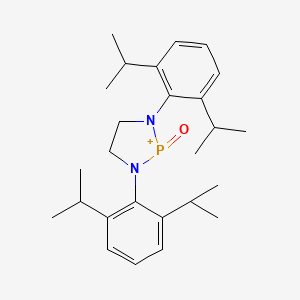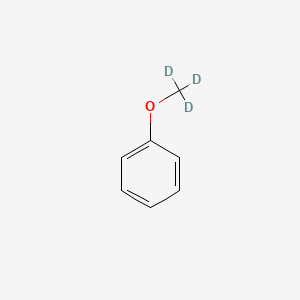
甲氧基-d3-苯
描述
It has the molecular formula C6H5OCD3 and a molecular weight of 111.16 g/mol. This compound is primarily used as a reference material in various scientific experiments due to its isotopic labeling, which helps in the analysis of reaction mechanisms and pathways.
科学研究应用
Methoxy-d3-benzene is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Chemistry: Used as a reference material in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of deuterium-labeled drugs.
Industry: Used in the synthesis of other deuterium-labeled compounds and as a precursor in the production of fragrances and pharmaceuticals.
作用机制
Target of Action
Methoxy-d3-benzene, also known as trideuteriomethoxybenzene, is a derivative of benzene. It primarily targets the aromatic ring structure of benzene . The methoxy group, which consists of a methyl group bound to oxygen, is the functional group in this compound .
Mode of Action
The mode of action of Methoxy-d3-benzene involves its interaction with the benzene ring. The methoxy group is an electron-donating group when it is at the para position on the benzene ring, but it acts as an electron-withdrawing group if it is at the meta position . This interaction results in changes in the electron density on the benzene ring, which can influence the reactivity of the benzene ring .
Biochemical Pathways
The biochemical pathways affected by Methoxy-d3-benzene are primarily related to the reactions of methoxy species with benzene. For instance, the first-step reaction mechanisms of d3-methoxy species on H-ZSM-5 zeolite with benzene were directly observed by infrared spectroscopy .
Pharmacokinetics
The reactivity of the methoxy group with the benzene ring could potentially influence these properties .
Result of Action
The result of Methoxy-d3-benzene’s action is primarily the modification of the benzene ring’s reactivity. This can lead to changes in the chemical behavior of the benzene ring, influencing its interactions with other compounds .
Action Environment
The action of Methoxy-d3-benzene can be influenced by various environmental factors. For instance, the presence of different methylation mechanisms of methoxy species is confirmed; the CD3 unit reacted with benzene as in the cases of amines and dimethyl ether, but the CD2 unit reacted with cyclohexane and light olefins, leaving one of the deuterium atoms on the zeolite . Therefore, the specific environment in which Methoxy-d3-benzene is present can significantly impact its action, efficacy, and stability.
生化分析
Biochemical Properties
Methoxy-d3-benzene plays a significant role in biochemical reactions, particularly in studies involving isotopic labeling. It interacts with various enzymes and proteins, facilitating the study of metabolic pathways and reaction mechanisms. For instance, methoxy-d3-benzene can be used to trace the incorporation of deuterium into different biomolecules, helping to elucidate enzyme-catalyzed processes and protein-ligand interactions. The nature of these interactions often involves the formation of transient complexes, which can be analyzed using spectroscopic methods .
Cellular Effects
Methoxy-d3-benzene influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux. Additionally, methoxy-d3-benzene can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular function and behavior .
Molecular Mechanism
At the molecular level, methoxy-d3-benzene exerts its effects through specific binding interactions with biomolecules. These interactions can involve enzyme inhibition or activation, depending on the context of the biochemical reaction. For example, methoxy-d3-benzene can act as a competitive inhibitor for certain enzymes, binding to the active site and preventing substrate access. Alternatively, it can enhance enzyme activity by stabilizing the enzyme-substrate complex. Changes in gene expression induced by methoxy-d3-benzene are often mediated through its interaction with transcriptional regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methoxy-d3-benzene can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that methoxy-d3-benzene remains stable under standard laboratory conditions, but its degradation products can have distinct biochemical activities. Long-term exposure to methoxy-d3-benzene in in vitro and in vivo studies has revealed its potential to induce adaptive responses in cells, including changes in enzyme expression and metabolic adaptation .
Dosage Effects in Animal Models
The effects of methoxy-d3-benzene in animal models are dose-dependent. At low doses, the compound may have minimal impact on physiological processes, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Toxic or adverse effects at high doses include alterations in liver enzyme activity, changes in metabolic profiles, and potential toxicity to specific organs .
Metabolic Pathways
Methoxy-d3-benzene is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 isoenzymes. These interactions lead to the hydroxylation of the methoxy group, resulting in the formation of hydroxy metabolites. These metabolites can further participate in conjugation reactions, enhancing their solubility and facilitating excretion. The metabolic flux and levels of metabolites are influenced by the presence of methoxy-d3-benzene, which can alter the overall metabolic balance .
Transport and Distribution
Within cells and tissues, methoxy-d3-benzene is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of methoxy-d3-benzene within specific cellular compartments are influenced by its chemical properties and interactions with cellular components. These factors determine its bioavailability and effectiveness in biochemical studies .
Subcellular Localization
Methoxy-d3-benzene exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, methoxy-d3-benzene can accumulate in the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes. These localization patterns are crucial for understanding the compound’s role in cellular physiology .
准备方法
Synthetic Routes and Reaction Conditions: Methoxy-d3-benzene can be synthesized through the Williamson ether synthesis. In this method, sodium phenoxide is reacted with a deuterated methyl halide (such as deuterated methyl iodide) to yield methoxy-d3-benzene. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) under reflux conditions .
Industrial Production Methods: Industrial production of methoxy-d3-benzene follows a similar synthetic route but on a larger scale. The process involves the methylation of sodium phenoxide using deuterated methyl chloride or deuterated dimethyl sulfate. The reaction is conducted in a controlled environment to ensure high yield and purity of the product .
化学反应分析
Types of Reactions: Methoxy-d3-benzene undergoes various types of reactions, including electrophilic aromatic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Methoxy-d3-benzene reacts with electrophiles such as nitronium ions (NO2+) in the presence of concentrated nitric and sulfuric acids to form nitro derivatives.
Oxidation: The methoxy group can be oxidized to form corresponding phenols using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of methoxy-d3-benzene can be carried out using reducing agents like lithium aluminum hydride to yield deuterated phenol derivatives.
Major Products Formed:
Nitration: Formation of nitro-methoxy-d3-benzene.
Halogenation: Formation of halogenated methoxy-d3-benzene.
Oxidation: Formation of deuterated phenol.
Reduction: Formation of deuterated phenol derivatives.
相似化合物的比较
Methoxy-d3-benzene can be compared with other similar compounds such as:
Methoxybenzene (Anisole): Methoxybenzene is the non-deuterated version of methoxy-d3-benzene.
1,3,5-Trimethoxybenzene: This compound has three methoxy groups attached to the benzene ring, making it more electron-rich and reactive towards electrophilic aromatic substitution reactions.
Deuterated Benzene (Benzene-d6): Benzene-d6 is another deuterium-labeled compound used in NMR spectroscopy.
Methoxy-d3-benzene is unique due to its specific deuterium labeling, which makes it highly valuable in scientific research for studying reaction mechanisms and pathways.
属性
IUPAC Name |
trideuteriomethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c1-8-7-5-3-2-4-6-7/h2-6H,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOXTESZEPMUJZ-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480546 | |
| Record name | Methoxy-d3-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4019-63-0 | |
| Record name | Methoxy-d3-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4019-63-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions an "intramolecular kinetic isotope effect" observed when studying Methoxy-d3-benzene. What does this mean and why is it significant?
A1: The observed intramolecular kinetic isotope effect of 3.4 during the O-demethylation of Methoxy-d3-benzene with rabbit liver microsomes [] signifies that breaking the carbon-hydrogen bond adjacent to the deuterium atoms is a rate-limiting step in the enzymatic reaction. This effect arises from the mass difference between deuterium and hydrogen, with the heavier deuterium leading to a slower reaction rate. This finding provides valuable insight into the mechanism of O-demethylation by cytochrome P450 enzymes, suggesting that C-H bond cleavage is a crucial step in the process.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


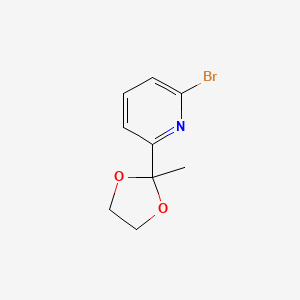

![2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine](/img/structure/B1280856.png)

